N-Cyanonor-LSD
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Overview
Description
N-Cyanonor-LSD, also known as N6-Cyano-N6-demethyl-LSD, is a chemical compound with the molecular formula C20H22N4O and a molecular weight of 334.41 g/mol . It is a derivative of lysergic acid diethylamide (LSD) and is primarily used in neurological research due to its interactions with dopamine receptors .
Preparation Methods
The synthesis of N-Cyanonor-LSD involves several steps, starting from lysergic acid. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques . Industrial production methods may involve more scalable and economical approaches, but specific details are often proprietary.
Chemical Reactions Analysis
N-Cyanonor-LSD undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
Scientific Research Applications
N-Cyanonor-LSD is used extensively in scientific research, particularly in the fields of neurology and psychiatry. It is studied for its potential effects on dopamine receptors, which are implicated in various neurological disorders such as Parkinson’s disease, schizophrenia, and depression . Additionally, it is used in the study of neurotransmission and the development of new therapeutic agents for neurological conditions .
Mechanism of Action
The mechanism of action of N-Cyanonor-LSD involves its interaction with serotonin and dopamine receptors in the brain. It acts as an agonist at the 5-HT2A receptor, which is known to play a role in the modulation of mood, perception, and cognition . This interaction leads to altered neurotransmitter release and changes in brain connectivity, which are being studied for their potential therapeutic effects .
Comparison with Similar Compounds
N-Cyanonor-LSD is similar to other lysergic acid derivatives, such as lysergic acid diethylamide (LSD) and 1P-LSD. it is unique in its specific interactions with dopamine receptors and its potential therapeutic applications in neurological research . Other similar compounds include:
Lysergic acid diethylamide (LSD): Known for its hallucinogenic properties and studied for its potential therapeutic effects in psychiatry.
1P-LSD: A prodrug of LSD, which means it is metabolized into LSD in the body and has similar effects.
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1 |
InChI Key |
PRJLFXBNAZPHEJ-RDTXWAMCSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
Origin of Product |
United States |
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